N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide
Description
N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide is a synthetic organic compound featuring a bis-amide backbone with a benzenesulfonyl group, a furan ring, and a phenethyl substituent. Its structure combines sulfonamide and ethanediamide moieties, which are often associated with diverse biological activities, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-21(23-14-13-17-8-3-1-4-9-17)22(26)24-16-20(19-12-7-15-29-19)30(27,28)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXUCMRIJGISDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with a suitable amine to form the benzenesulfonyl intermediate.
Introduction of the furan ring: The furan ring is introduced through a nucleophilic substitution reaction, where the benzenesulfonyl intermediate reacts with a furan derivative.
Formation of the ethanediamide backbone: The final step involves the reaction of the intermediate with ethanediamine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to enzymes: Inhibit or modulate the activity of enzymes involved in various biochemical pathways.
Interact with receptors: Bind to cellular receptors, leading to changes in cell signaling and function.
Modulate gene expression: Influence the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide
- Structural Differences :
- Sulfonyl Group : The benzenesulfonyl group in the target compound is replaced with a 4-chlorophenylsulfonyl group.
- Substituent on Amide Nitrogen : The phenethyl group (C6H5CH2CH2–) is substituted with a 2-methoxybenzyl group (CH3O–C6H3–CH2–).
- The 2-methoxybenzyl group may increase lipophilicity compared to the phenethyl chain, influencing membrane permeability.
N-Benzyl-N-(furan-2-ylmethyl)acetamide
- Structural Differences :
- Backbone : Contains a single acetamide (CH3CON–) group instead of the ethanediamide (NHCOCONH–) moiety.
- Substituents : Lacks the benzenesulfonyl group but retains benzyl and furylmethyl groups.
- Implications :
- The simpler acetamide structure may reduce steric hindrance, favoring synthetic accessibility.
- Absence of sulfonyl groups could diminish interactions with sulfhydryl-containing biological targets.
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide
- Structural Differences: Heterocycle: Replaces the furan ring with a benzothiophene (sulfur-containing aromatic system). Functional Groups: Introduces a hydroxyl group (–OH) on the propyl chain and a dimethylamino (–N(CH3)2) group on the phenyl ring.
- Implications: Benzothiophene’s larger aromatic system may enhance π-π stacking interactions. The hydroxyl group could facilitate hydrogen bonding, while the dimethylamino group introduces basicity, affecting solubility.
N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide
- Structural Differences: Backbone: Oxamide (NHCOCONH–) is retained, but substituents are ethoxyphenyl and ethylphenyl groups. Lacks Sulfonyl and Furan Moieties: No sulfonylation or heterocyclic rings.
- Implications: Ethoxy and ethyl groups may confer greater hydrophobicity, limiting aqueous solubility.
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : The benzenesulfonyl group in the target compound may stabilize negative charge density, enhancing interactions with cationic residues in enzymes or receptors .
- Biological Activity: Ethanediamide derivatives are known for chelating metal ions or modulating protein-protein interactions. The furan ring’s electron-rich nature could facilitate binding to heme-containing enzymes .
Biological Activity
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide, also known as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₅S |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 896322-46-6 |
| LogP | 2.0542 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of benzenesulfonyl and furan intermediates, followed by their coupling with ethanediamide derivatives under controlled conditions. Catalysts and specific solvents are often employed to enhance yield and purity.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that compounds similar to this compound demonstrated potent antibacterial and antifungal activities against a range of pathogens.
In vitro tests showed that at a concentration of 40 μg/mL, the compound exhibited a maximum inhibitory effect on HeLa cell lines, suggesting potential anticancer properties as well .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (including HeLa and others) revealed that this compound possesses significant cytotoxic effects. The IC50 values were determined through dose-response curves, indicating its effectiveness in inhibiting cell proliferation.
Case Studies
- Antibacterial Properties
- Cytotoxic Effects
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The sulfonamide moiety is known to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis, thus exhibiting antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
